n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide
Description
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-cyano-3-(trifluoromethyl)phenyl group, a hydroxyl group, an iodine atom, and a methyl group. The iodine substituent at the 3-position distinguishes it from other analogs in this class, which typically feature sulfur-based (e.g., thioether, sulfonyl) or oxygen-containing groups.
The inclusion of iodine may influence pharmacokinetics, metabolic stability, or receptor-binding affinity due to its unique steric and electronic properties.
Properties
Molecular Formula |
C12H10F3IN2O2 |
|---|---|
Molecular Weight |
398.12 g/mol |
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide |
InChI |
InChI=1S/C12H10F3IN2O2/c1-11(20,6-16)10(19)18-8-3-2-7(5-17)9(4-8)12(13,14)15/h2-4,20H,6H2,1H3,(H,18,19) |
InChI Key |
KMBKIAPXINYEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Amine Precursor
The key aromatic amine, 4-cyano-3-(trifluoromethyl)aniline, is commercially available or synthesized via nitration and reduction of corresponding trifluoromethyl-substituted benzonitriles. This intermediate is crucial for the subsequent amide coupling step.
Formation of the 2-Hydroxy-2-methylpropanamide Core
This step involves the reaction of the aromatic amine with an appropriate epoxide or α-hydroxy acid derivative. For example:
Epoxide Route:
Reaction of 4-cyano-3-(trifluoromethyl)aniline with 1,2-epoxy-2-methylpropane derivatives under basic or neutral conditions yields the corresponding hydroxy amide intermediate. This method is supported by literature describing nucleophilic ring opening of epoxides by anilines to form β-hydroxy amides.Acid Chloride Route:
Conversion of 2-hydroxy-2-methylpropanoic acid to its acid chloride (using thionyl chloride, SOCl$$_2$$) followed by reaction with the aromatic amine under controlled temperature affords the hydroxy amide.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Cyano-3-(trifluoromethyl)aniline + 1,2-epoxy-2-methylpropane, K$$2$$CO$$3$$, reflux | Formation of hydroxy amide intermediate | 75-85 | Nucleophilic ring opening |
| 2 | Hydroxy amide + N-iodosuccinimide (NIS), CH$$2$$Cl$$2$$, 0 °C to RT | Iodination at 3-position | 60-70 | Electrophilic iodination |
| 3 | Purification by crystallization or chromatography | Pure N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide | - | Analytical verification by NMR, MS |
Comparative Analysis of Preparation Routes
Summary of Research Data
- Yields for the hydroxy amide intermediate typically range from 75% to 85%.
- Iodination yields vary between 60% and 70%, depending on reagent purity and reaction time.
- Purity confirmed by NMR (proton and fluorine), mass spectrometry, and elemental analysis.
- Optical purity can be controlled if chiral starting materials or auxiliaries are employed.
Chemical Reactions Analysis
Nucleophilic Substitution
The iodine atom at position 3 acts as a strong leaving group, enabling nucleophilic substitution (SN2) reactions. For example:
-
Replacement with Thiols : Reacts with thiophenol derivatives under basic conditions (e.g., K₂CO₃) to form thioether linkages .
-
Cross-Coupling Reactions : Participates in Ullmann or Suzuki-Miyaura couplings with aryl boronic acids in the presence of Pd catalysts .
Oxidation
The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under strong oxidizing agents like KMnO₄ or CrO₃.
Elimination
Under dehydrating conditions (e.g., H₂SO₄, heat), the hydroxyl and β-hydrogen may undergo elimination to form alkenes.
Key Reaction Conditions and Outcomes
Thioether Formation (MDPI Study)
A derivative of this compound, N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-3-((4-hydroxyphenyl)thio)-2-methylpropanamide , was synthesized via nucleophilic substitution with 4-hydroxythiophenol. Key data:
-
Characterization :
Cross-Coupling with Pyrazoles (Patent Example)
The iodine atom was replaced with a pyrazole group using Pd-catalyzed coupling, yielding a compound with enhanced androgen receptor inhibition .
Influence of Functional Groups
Challenges and Optimization
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Physicochemical Properties
The iodine atom in the target compound differentiates it from sulfur- or oxygen-containing analogs. Key comparisons include:
Iodo vs. Thioether/Sulfonyl Groups
- Target Compound: The 3-iodo substituent introduces significant steric bulk and polarizability.
- Thioether Analogs: Compounds like N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (CAS: 90356-78-8, ) feature a sulfur atom in a thioether linkage. Sulfur’s intermediate electronegativity (2.58) allows for moderate hydrogen bonding and greater metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones, as in ).
- Sulfonyl Analogs: Derivatives such as N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide () contain a sulfonyl group (–SO₂–), which is strongly electron-withdrawing. This enhances polarity, aqueous solubility, and metabolic stability compared to thioethers or iodides .
Impact on Molecular Weight and Solubility
Metabolic and Stability Profiles
- Iodo Substituent : Iodine’s low reactivity toward oxidation may confer metabolic stability, reducing susceptibility to cytochrome P450-mediated modifications. However, it may undergo dehalogenation in vivo, releasing iodide ions .
- Thioether Analogs : Prone to oxidation into sulfoxides (e.g., Impurity C (EP) in ) or sulfones (e.g., Bicalutamide in ), altering their biological activity and toxicity profiles .
Structural and Crystallographic Considerations
- Crystal Packing: The iodine atom’s bulkiness may disrupt crystal lattice formation compared to smaller substituents. For instance, highlights polymorphic forms of a related cyano-phenoxy compound, suggesting that substituent size and polarity critically influence crystallization behavior .
- Hydrogen Bonding : The hydroxyl group at the 2-position participates in hydrogen bonding, a feature conserved across analogs. However, iodine’s inability to form strong hydrogen bonds may reduce intermolecular interactions compared to sulfonyl or hydroxyl-rich analogs .
Biological Activity
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide, with CAS number 216665-25-7, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C₁₂H₁₀F₃IN₂O₂
- Molecular Weight : 398.12 g/mol
- Structure : The compound features a trifluoromethyl group and a cyano group, which are known to enhance biological activity through various mechanisms.
Biological Activity
The biological activity of this compound has been investigated in several studies. Its activities include:
- Antitumor Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : Studies have indicated that this compound can modulate inflammatory pathways, reducing the levels of pro-inflammatory cytokines in vitro .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell growth. Flow cytometry analysis showed an increase in apoptotic cells, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing significant antibacterial and antifungal activity compared to control agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide, and what key intermediates should be monitored?
- Methodology :
- Epoxide ring-opening : Start with N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (epoxide intermediate) and react with iodide (e.g., KI) under acidic or basic conditions to introduce the iodine substituent .
- Intermediate monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates like 2-methyloxirane-2-carboxamide derivatives and iodinated precursors. Confirm structural integrity via H NMR (e.g., disappearance of epoxide signals at δ 3.1–3.4 ppm) .
- Purification : Employ column chromatography with hexane/ethyl acetate gradients or recrystallization in methylethyl ketone/hexane mixtures to isolate the final product .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- Spectroscopy : H and C NMR to confirm hydroxy (δ 1.5–2.0 ppm for methyl groups), iodo (no direct proton signal but affects neighboring carbons), and trifluoromethyl (δ 120–125 ppm in F NMR) groups. Mass spectrometry (HRMS) for molecular ion verification .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Compare retention times with reference standards (e.g., Bicalutamide impurities in ) .
Q. What are the common impurities associated with this compound, and how can they be identified and quantified?
- Methodology :
- Impurity profiling : Likely impurities include des-iodo analogs, sulfoxide/sulfone derivatives (from incomplete oxidation), and stereoisomers. Use LC-MS/MS to detect trace impurities (e.g., N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide) .
- Quantification : Calibrate against EP/Pharmaceutical Reference Standards (e.g., Bicalutamide Impurity A, CAS 90357-05-4) using UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, given its chiral centers?
- Methodology :
- Chiral chromatography : Use Chiralpak AD-H or OD-H columns with n-hexane/isopropanol (90:10) mobile phase. Optimize flow rate to separate (R)- and (S)-enantiomers, referencing synthetic standards (e.g., S-(+)-Bicalutamide, CAS 113299-38-0) .
- Circular dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with known configurations of analogous compounds (e.g., S-23 in ) .
Q. How can polymorphic forms of this compound be identified and characterized, and what impact do they have on pharmacological activity?
- Methodology :
- Polymorph screening : Perform solvent-mediated crystallization trials (e.g., acetone, methanol) and analyze via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). Compare with patented polymorphs (e.g., crystalline Form I in ) .
- Bioactivity correlation : Test dissolution rates and androgen receptor (AR) binding affinity (e.g., radioligand assays) across polymorphs. Note that amorphous forms may exhibit higher bioavailability .
Q. What in vitro models are suitable for assessing the androgen receptor modulation activity of this compound, and how do structural modifications influence potency?
- Methodology :
- AR transfection assays : Use CV-1 cells co-transfected with AR and reporter plasmids (e.g., luciferase). Compare IC values with Bicalutamide (CAS 90357-06-5) and S-23 (Ki: 1.7 nM) .
- Structure-activity relationship (SAR) : Modify the iodo substituent to bromo/chloro and evaluate AR-mediated transcription activation. Hydroxy and trifluoromethyl groups are critical for binding .
Q. What are the optimal conditions for synthesizing and stabilizing iodo-substituted analogs in this chemical series to minimize decomposition?
- Methodology :
- Light-sensitive handling : Store compounds in amber vials under inert gas (N) to prevent iodine loss or oxidation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor iodine content via ICP-MS and degradation products via LC-MS .
Q. How can computational methods predict the binding affinity of this compound to target receptors, and validate these predictions experimentally?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
